Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Methyl (1S,5R)-9-oxo-3-oxabicyclo[331]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors using catalysts and specific reaction conditions to form the bicyclic structure. The reaction conditions often include the use of solvents, temperature control, and sometimes pressure adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and the overall metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
- Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
- Methyl (1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl (1R,5S)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-10(12)6-2-7-4-14-5-8(3-6)9(7)11/h6-8H,2-5H2,1H3/t6?,7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUVBQLGYGGODF-IEESLHIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2COC[C@H](C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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